

Chlorodiethylborane: An In-depth Technical Guide to Stability and Decomposition Pathways

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Compound of Interest

Compound Name: Chlorodiethylborane

Cat. No.: B1606905

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental studies on the quantitative stability and decomposition pathways of **chlorodiethylborane**.

Consequently, this guide is based on the general principles of organoboron chemistry and the known reactivity of analogous dialkylhaloboranes. The decomposition pathways described herein are proposed based on established chemical mechanisms for similar compounds and should be considered theoretical in the absence of direct experimental data for **chlorodiethylborane**.

Introduction

Chlorodiethylborane ($(C_2H_5)_2BCl$), also known as diethylchloroborane, is a valuable organoboron reagent in organic synthesis. Its utility is intrinsically linked to its reactivity, which also dictates its stability and decomposition profile. Understanding these aspects is critical for its safe handling, storage, and effective use in research and development, particularly within the pharmaceutical industry where purity and predictable reactivity are paramount. This guide provides a comprehensive overview of the anticipated stability and decomposition pathways of **chlorodiethylborane**.

Physicochemical Properties

A summary of the basic physicochemical properties of **chlorodiethylborane** is provided in Table 1.

Property	Value
Molecular Formula	C ₄ H ₁₀ BCl
Molecular Weight	104.39 g/mol
Appearance	Colorless liquid
Boiling Point	87.2 °C at 760 mmHg[1]
Density	0.816 g/cm ³ [1]

Stability and Handling

Chlorodiethylborane is a reactive compound that requires careful handling to prevent decomposition. Based on the general reactivity of organoboron halides, it is expected to be sensitive to moisture and atmospheric oxygen.

- **Moisture Sensitivity:** The boron-chlorine bond is susceptible to hydrolysis. Exposure to water, even atmospheric moisture, will likely lead to the rapid decomposition of the compound. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon).
- **Air Sensitivity:** The carbon-boron bond in organoboranes is prone to oxidation. Contact with air, specifically oxygen, can lead to the degradation of the diethylboryl group.
- **Thermal Stability:** While specific data on the thermal decomposition temperature of **chlorodiethylborane** is not available in the reviewed literature, organoboron compounds can be susceptible to thermal degradation. Storage should be in a cool, dry place.

Proposed Decomposition Pathways

The primary modes of decomposition for **chlorodiethylborane** are anticipated to be hydrolysis, oxidation, and thermal decomposition.

Hydrolysis

The hydrolysis of the B-Cl bond is expected to be a rapid and facile process, yielding diethylborinic acid and hydrochloric acid. This reaction proceeds via nucleophilic attack of water on the electron-deficient boron center.

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References

- 1. Synthesis and reactivity of alkynyl boron compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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